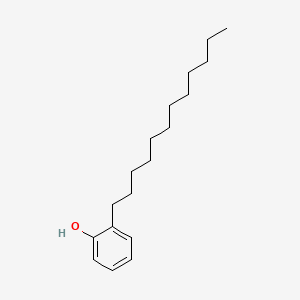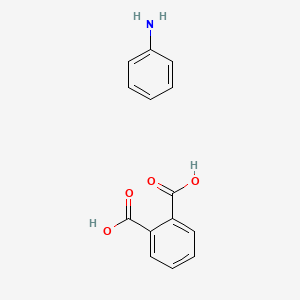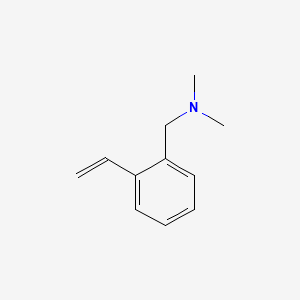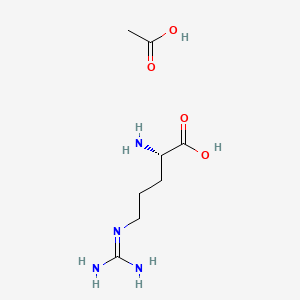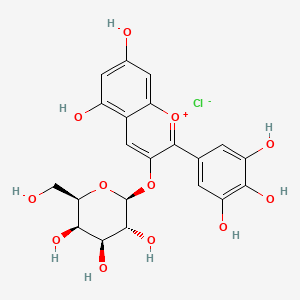
1,1,3-Trimethylcyclohexane
Descripción general
Descripción
1,1,3-Trimethylcyclohexane is a clear, colorless, flammable liquid with an odor resembling methylcyclohexane . Its molecular formula is C9H18 and it has a molecular weight of 126.2392 .
Molecular Structure Analysis
The molecular structure of 1,1,3-Trimethylcyclohexane can be represented by the InChI string:InChI=1S/C9H18/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
1,1,3-Trimethylcyclohexane has a density of 0.8±0.1 g/cm3, a boiling point of 138.5±7.0 °C at 760 mmHg, and a flash point of 25.2±11.7 °C . It has a molar refractivity of 41.7±0.3 cm3, and its vapor pressure is 8.3±0.1 mmHg at 25°C .Aplicaciones Científicas De Investigación
Chemical Analysis
1,1,3-Trimethylcyclohexane is often used in chemical analyses due to its unique structure and properties . Its molecular formula is C9H18 and it has a molecular weight of 126.2392 . It’s also known by other names such as Cyclogeraniolane .
Thermophysical Property Data Generation
This compound is used in studies to generate a collection of critically evaluated thermodynamic property data for pure compounds . This data is essential for researchers and scientists who are studying the properties of various compounds and their reactions.
Dynamic Data Analysis
1,1,3-Trimethylcyclohexane is used in dynamic data analysis, as implemented in the NIST ThermoData Engine software package. This allows researchers to study the behavior of this compound under various conditions and understand its properties better.
Non-Aqueous Phase Liquid/Tracer Interaction
It finds its application in the characterization of non-aqueous phase liquid/tracer interaction . This is particularly useful in environmental studies where understanding the behavior of non-aqueous phase liquids is crucial.
Gas Phase Kinetics
The compound is also studied in the gas phase . Researchers use it to understand the kinetics of gas phase reactions, which can be crucial in fields like atmospheric chemistry and combustion processes.
Infrared Spectroscopy
1,1,3-Trimethylcyclohexane is used in infrared spectroscopy studies . The IR spectrum of this compound provides valuable information about its molecular structure and the types of bonds present.
Safety and Hazards
1,1,3-Trimethylcyclohexane is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and wearing suitable protective clothing .
Propiedades
IUPAC Name |
1,1,3-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLJOJPIPCRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858746 | |
| Record name | 1,1,3-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,1,3-Trimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13404 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,1,3-Trimethylcyclohexane | |
CAS RN |
3073-66-3 | |
| Record name | 3,3,5-Trimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclogeraniolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclogeraniolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3-trimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOGERANIOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L13QEP2K04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,1,3-trimethylcyclohexane in petroleum analysis?
A1: 1,1,3-Trimethylcyclohexane is a significant component of gasoline fractions in certain crude oils. For instance, it constitutes a notable 7.4% of the gasoline fraction in Karamai crude oil []. Analyzing its presence and concentration can provide insights into the origin and processing of petroleum products. Moreover, the ratio of 1,1,3-trimethylcyclohexane to 1,2,4-trimethylcyclohexane is investigated as a potential tool for correlating petroleum hydrocarbon sources, particularly for identifying the origin of subsurface light non-aqueous phase liquid (LNAPL) contamination [].
Q2: How can the ratios of trimethylcyclohexane isomers be used in environmental investigations?
A2: The ratios of specific trimethylcyclohexane isomers, specifically 1,2,4-trimethylcyclopentane/1,2,3-trimethylcyclopentane and 1,1,3-trimethylcyclohexane/1,2,4-trimethylcyclohexane, demonstrate resistance to aerobic biodegradation and exhibit similar solubility and volatility []. This makes them potentially valuable as indicators for tracing the source of petroleum hydrocarbon contamination in environmental samples.
Q3: Is 1,1,3-trimethylcyclohexane found in food products? If yes, how does diet influence its presence?
A3: Yes, 1,1,3-trimethylcyclohexane has been identified as a branched hydrocarbon present in the intramuscular fat of Iberian dry-cured ham []. Interestingly, the duration of the pigs' Montanera diet, which involves feeding on acorns and pasture, significantly influences the concentration of 2-butyl-1,1,3-trimethylcyclohexane in the ham. This finding suggests that dietary variations during the fattening period can lead to detectable differences in the hydrocarbon profile of the final product.
Q4: How is 1,1,3-trimethylcyclohexane utilized in organic synthesis?
A4: A chiral derivative of 1,1,3-trimethylcyclohexane serves as a crucial building block in the synthesis of ent-taxane-type diterpenoids []. This specific derivative is derived from d-camphor through a multi-step process, highlighting its versatility as a starting material for complex organic molecules with potential pharmaceutical applications.
Q5: What are the key reactions involving 1,1,3-trimethylcyclohexane studied in the context of kinetics?
A5: Researchers have extensively studied the kinetics of hydrogen abstraction reactions involving 1,1,3-trimethylcyclohexane with methyl radicals [] and tert-butoxyl radicals []. These studies provide valuable insights into the reactivity of this molecule and contribute to a better understanding of reaction mechanisms and rates in relevant chemical processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




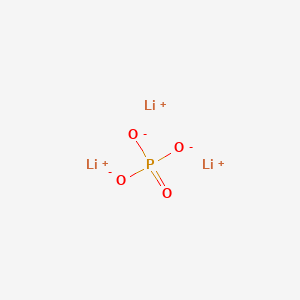
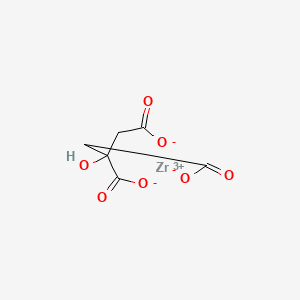


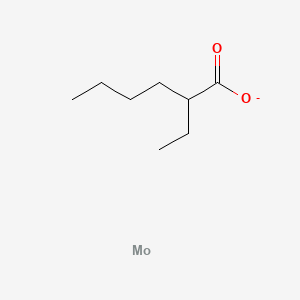

![Acetamide, N-[3-(ethylamino)phenyl]-](/img/structure/B1585191.png)
